(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18(16,17)9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJXBNDSKMNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of piperidine derivatives with pyrazine compounds under specific conditions. One common method involves the use of HCl in dioxane to facilitate the reaction, which is monitored by thin-layer chromatography (TLC) and carried out at room temperature . The solvent is then removed in vacuo to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine and pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The methanone moiety may interact with specific enzymes involved in cancer metabolism, leading to reduced tumor growth.
Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have shown that derivatives of piperidine and pyrazine exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Biochemical Probes
This compound is being explored as a biochemical probe for studying various biological processes. Its interaction with specific molecular targets, such as receptors and enzymes, can provide insights into cellular mechanisms and disease pathways.
Synthetic Chemistry
In synthetic chemistry, (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, leading to the formation of novel compounds with potentially useful properties .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone exhibited significant cytotoxicity against several cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of piperidine derivatives similar to (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone. The results indicated that these compounds effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting their potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Heterocyclic Systems : The pyrazine ring in the target compound offers distinct electronic properties compared to pyridine () or thiazole (). Thiazole’s sulfur atom may increase metabolic susceptibility via oxidation pathways .
- Substituent Effects : The methylsulfonyl group in the target compound enhances polarity, whereas trifluoromethyl () or chlorinated groups () modulate lipophilicity and target affinity .
Physicochemical Properties
- Polarity : The target compound’s methylsulfonyl group confers higher polarity (logP ~1-2 estimated) compared to CF₃-containing analogues (logP ~2-3) .
- Solubility : Piperazine derivatives (e.g., ) likely exhibit better aqueous solubility due to increased basicity, whereas the target compound’s solubility depends on protonation of the pyrazine nitrogen.
- Stability : Sulfonyl groups generally resist oxidative metabolism, whereas thiazole () and triazole () rings may undergo enzymatic degradation .
Biological Activity
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H24N4O4S
- Molecular Weight : 364.45 g/mol
The structural characteristics of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone enable it to interact with biological targets effectively, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits significant activity against various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular proliferation and survival.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone.
| Assay | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | 0.52 | Moderate inhibition |
| Receptor Binding | NMDA Receptor | 0.11 | High affinity |
| Antiviral Activity | HBV Replication | 0.18 | Significant reduction in viral load |
These results indicate that the compound possesses a diverse range of biological activities, making it a candidate for further development.
Case Studies
Several studies have explored the therapeutic potential of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone:
- Anti-HBV Activity : A study demonstrated that the compound reduced HBV DNA levels in vitro and showed synergistic effects when combined with existing antiviral therapies. This suggests its potential as an adjunct treatment for hepatitis B infections .
- Neurological Applications : Research on receptor modulation indicated that the compound could enhance synaptic plasticity, which is crucial for memory and learning processes. This opens avenues for investigating its use in neurodegenerative diseases such as Alzheimer's .
Pharmacokinetics
Pharmacokinetic studies reveal that (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone has favorable absorption characteristics, with an oral bioavailability of approximately 34%. Additionally, it exhibits a half-life conducive to once-daily dosing regimens .
Q & A
Basic: What are the optimal synthetic routes for (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 4-(methylsulfonyl)piperidine intermediate via sulfonation of piperidine derivatives using methyl sulfonyl chloride under anhydrous conditions.
- Step 2: Coupling with pyrazine-2-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in aprotic solvents like DMF or THF .
- Optimization: Reaction yields improve with controlled temperature (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric monitoring via TLC or HPLC. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization enhances purity .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrazine rings. Key signals include the methylsulfonyl group (δ ~3.0 ppm for CH₃, ¹H NMR) and pyrazine protons (δ ~8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion for C₁₁H₁₄N₃O₃S) with <2 ppm error .
- X-ray Crystallography: Resolves conformational ambiguities (e.g., chair vs. boat piperidine ring) using SHELX software for refinement .
Advanced: How does the methylsulfonyl group influence the compound’s electronic configuration and binding affinity?
Answer:
- Electronic Effects: The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the piperidine ring and enhancing electrophilicity at the carbonyl carbon. DFT calculations (e.g., Gaussian09) show a 10–15% increase in partial positive charge compared to non-sulfonylated analogs .
- Binding Affinity: Molecular docking (AutoDock Vina) suggests the sulfonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., residues Ser89 or Asp168 in hypothetical targets), improving Ki values by 2–3 fold .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Substituent Variation: Systematic replacement of pyrazine with pyridazine or pyrimidine cores alters π-π stacking interactions. For example, pyridazine analogs show reduced solubility but improved logP values .
- Biological Assays: Parallel screening against enzyme panels (e.g., kinases, phosphodiesterases) identifies selectivity profiles. IC₅₀ shifts >50% indicate critical functional group contributions .
Advanced: How can crystallographic data resolve contradictions in proposed conformational models?
Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction identifies puckering modes of the piperidine ring (e.g., Cremer-Pople parameters). Discrepancies between computational (DFT) and experimental bond angles are resolved via SHELXL refinement .
- Case Study: A 0.05 Å deviation in C=O bond length between computational and crystallographic data may indicate solvent effects or crystal packing forces .
Advanced: What methodologies identify potential biological targets for this compound?
Answer:
- Proteomic Profiling: Photoaffinity labeling with a biotin-tagged analog isolates target proteins via streptavidin pull-down assays, followed by LC-MS/MS identification .
- Transcriptomics: RNA-seq of treated cell lines (e.g., HeLa) reveals differentially expressed genes linked to pathways like apoptosis or cell cycle regulation .
Basic: How is purity assessed, and what are common impurities in synthesis?
Answer:
- HPLC Analysis: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (>95% purity required). Common byproducts include unreacted pyrazine-2-carboxylic acid (retention time ~5.2 min) or sulfonamide intermediates .
- Thermogravimetric Analysis (TGA): Confirms absence of solvent residues (e.g., DMF) with <0.5% weight loss up to 150°C .
Advanced: What computational tools predict metabolic pathways and degradation products?
Answer:
- In Silico Tools: SwissADME predicts Phase I metabolism (e.g., CYP3A4-mediated oxidation at the piperidine ring) and Phase II glucuronidation sites.
- Degradation Studies: Forced degradation under acidic (0.1 M HCl) or oxidative (H₂O₂) conditions identifies stable metabolites via LC-MS. Major products include sulfonic acid derivatives .
Advanced: How can solubility be optimized without compromising bioactivity?
Answer:
- Salt Formation: Co-crystallization with citric or tartaric acid improves aqueous solubility by 5–10×.
- Prodrug Design: Esterification of the carbonyl group (e.g., acetyl prodrug) enhances permeability, with enzymatic cleavage restoring activity in vivo .
Advanced: How does this compound compare to structurally related analogs in terms of physicochemical properties?
Answer:
| Property | Target Compound | Pyridine Analog | Thiophene Analog |
|---|---|---|---|
| LogP | 1.8 | 2.1 | 2.5 |
| Water Solubility | 0.5 mg/mL | 0.2 mg/mL | 0.1 mg/mL |
| pKa (Basic) | 7.2 | 6.9 | 8.1 |
- Key Insight: The pyrazine ring reduces lipophilicity compared to pyridine/thiophene analogs, favoring CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
